molecular formula C9H9ClO4S B1590753 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid CAS No. 106904-09-0

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Cat. No. B1590753
M. Wt: 248.68 g/mol
InChI Key: RRFGGUXLGOVPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06211216B1

Procedure details

53.02 g (0.21 mol) of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid were dissolved in 400 ml of methanol and HCl was passed in at reflux temperature for 3 h. The mixture was then allowed to cool and completely concentrated on a rotary evaporator.
Quantity
53.02 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([CH3:11])=[C:9]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.[CH3:17]O>>[Cl:1][C:2]1[C:10]([CH3:11])=[C:9]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]

Inputs

Step One
Name
Quantity
53.02 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1C)S(=O)(=O)C
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
completely concentrated on a rotary evaporator

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)OC)C=CC(=C1C)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.